molecular formula C20H28O5 B12746641 Pododacric acid CAS No. 32630-75-4

Pododacric acid

Cat. No.: B12746641
CAS No.: 32630-75-4
M. Wt: 348.4 g/mol
InChI Key: DARXGOKMAVGSTE-RLLQIKCJSA-N
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Preparation Methods

Pododacric acid can be synthesized through partial synthesis from podocarpic acid. The process involves the formation of its tetra-O-methyl derivative from podocarpic acid The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired product

Chemical Reactions Analysis

Pododacric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly involving the aromatic ring, are common.

Scientific Research Applications

Pododacric acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of certain resins and coatings.

Mechanism of Action

The mechanism of action of pododacric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but its tricyclic structure plays a crucial role in its biological activity .

Properties

CAS No.

32630-75-4

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,4aS,10aR)-7-(1,3-dihydroxypropan-2-yl)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1

InChI Key

DARXGOKMAVGSTE-RLLQIKCJSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O

Origin of Product

United States

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